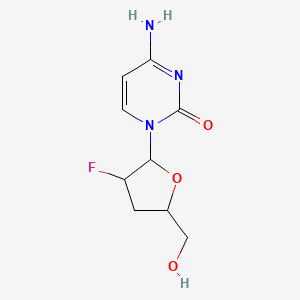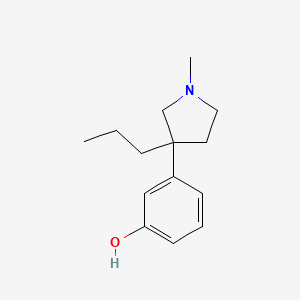
Profadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Profadol, also known as 3-(1-methyl-3-propyl-pyrrolidin-3-yl)phenol, is an opioid analgesic developed in the 1960s by Parke-Davis. It acts as a mixed agonist-antagonist of the μ-opioid receptor. The analgesic potency of this compound is comparable to that of pethidine (meperidine), but its antagonistic effect is significantly weaker .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Profadol involves several key steps:
Knoevenagel Condensation: The reaction between 3’-Methoxybutyrophenone and Ethyl cyanoacetate forms an intermediate compound.
Conjugate Addition: Cyanide is added to the intermediate.
Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, the ester is saponified, and decarboxylation occurs to form a diacid.
Imide Formation: Treatment with methylamine results in the formation of 3-(3-Methoxyphenyl)-1-methyl-3-propylpyrrolidine-2,5-dione.
Reduction: The imide is reduced using lithium aluminium hydride.
Demethylation: The final step involves demethylation to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the outlined synthetic route with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Profadol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions, particularly involving the imide intermediate, are crucial in its synthesis.
Substitution: Substitution reactions can occur on the phenolic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride is used for the reduction of the imide intermediate.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Profadol has several scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of related analgesics.
Biology: this compound is used in research to understand the biological mechanisms of pain and analgesia.
Medicine: As an opioid analgesic, it is studied for its potential therapeutic applications in pain management.
Mecanismo De Acción
Profadol exerts its effects by acting as a mixed agonist-antagonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, modulating pain perception. The molecular targets include the μ-opioid receptors, and the pathways involved are primarily related to the inhibition of pain signals .
Comparación Con Compuestos Similares
Pethidine (Meperidine): Similar analgesic potency but stronger antagonistic effects.
Tapentadol: Another opioid analgesic with a different receptor interaction profile.
Tramadol: A weaker opioid with additional serotonin and norepinephrine reuptake inhibition properties.
Uniqueness: Profadol’s unique feature is its balanced mixed agonist-antagonist activity at the μ-opioid receptor, providing effective analgesia with reduced risk of antagonistic effects compared to other opioids .
Propiedades
Número CAS |
13104-68-2 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(1-methyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12/h4-6,10,16H,3,7-9,11H2,1-2H3 |
Clave InChI |
VFUGCQKESINERB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


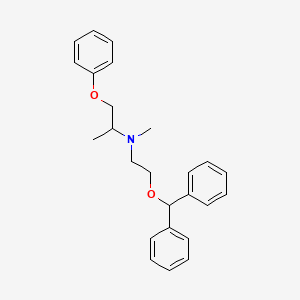
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)
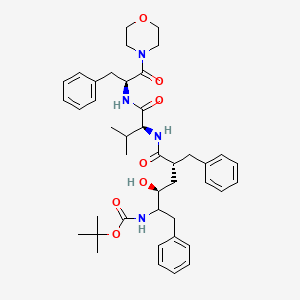
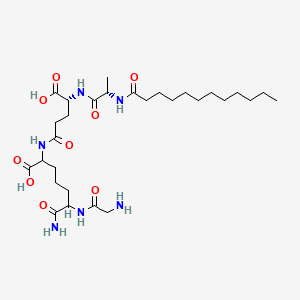
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)
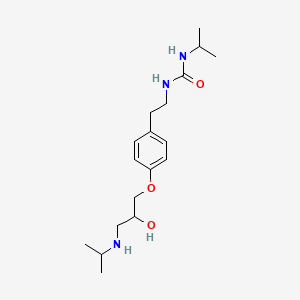
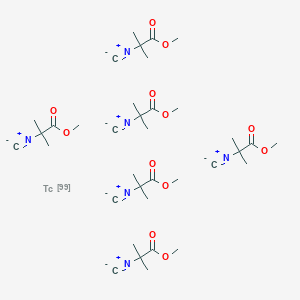
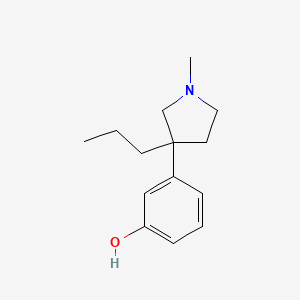
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)
